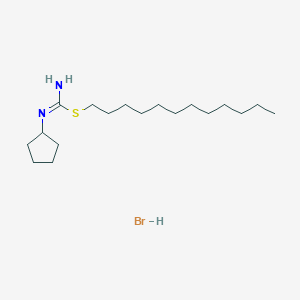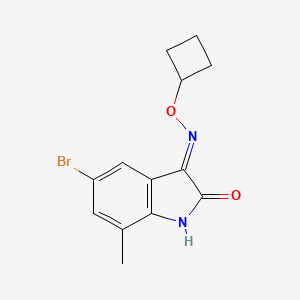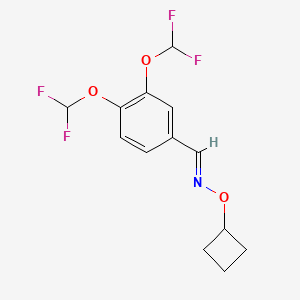
N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea
Descripción general
Descripción
N,N’-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
Target of Action
The primary targets of Mebendazole Impurity G are believed to be microtubules . Microtubules play a crucial role in maintaining the structure of cells and are involved in various cellular processes, including cell division and intracellular transport .
Mode of Action
Mebendazole Impurity G interacts with its targets by inhibiting the polymerization of tubulin , which results in the loss of cytoplasmic microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to inhibit the malignant progression of glioma by targeting signaling pathways related to cell proliferation, apoptosis, invasion/migration, and by increasing the sensitivity of glioma cells to conventional chemotherapy or radiotherapy .
Pharmacokinetics
It is known that mebendazole, the parent compound, is used at doses up to 4 g/day to target a serum concentration of 300 ng/ml .
Result of Action
The molecular and cellular effects of Mebendazole Impurity G’s action include the induction of cell cycle arrest and apoptosis . These effects can lead to the inhibition of tumor growth and potentially contribute to the compound’s anti-tumor activity .
Action Environment
The action of Mebendazole Impurity G can be influenced by various environmental factors. For instance, the polymorphic form C of Mebendazole is stable between room temperature and ±180 °C . When subjected to heating above 200 °c, the conversion to a more stable form (form a) occurs . This suggests that the stability and efficacy of Mebendazole Impurity G could also be influenced by temperature and other environmental conditions.
Análisis Bioquímico
Biochemical Properties
Mebendazole Impurity G plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it has been observed to form complexes with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity. The interactions of Mebendazole Impurity G with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of Mebendazole Impurity G on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in certain cancer cell lines . Additionally, Mebendazole Impurity G can modulate the expression of genes involved in cell proliferation and survival, further impacting cellular functions.
Molecular Mechanism
At the molecular level, Mebendazole Impurity G exerts its effects through several mechanisms. It binds to tubulin, a protein that is essential for microtubule formation, thereby inhibiting its polymerization. This inhibition disrupts the microtubule network, which is critical for cell division and intracellular transport . Furthermore, Mebendazole Impurity G can inhibit specific enzymes by binding to their active sites, leading to a decrease in their catalytic activity. These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of Mebendazole Impurity G over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or extreme pH levels . Long-term studies have shown that Mebendazole Impurity G can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in vitro and in vivo.
Dosage Effects in Animal Models
The effects of Mebendazole Impurity G vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit parasitic infections. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to balance efficacy and safety.
Metabolic Pathways
Mebendazole Impurity G is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Mebendazole Impurity G within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of Mebendazole Impurity G in therapeutic applications.
Subcellular Localization
Mebendazole Impurity G is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s activity and function can be affected by its subcellular localization, which is directed by targeting signals and post-translational modifications . These factors play a crucial role in determining the compound’s biological effects and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea typically involves the reaction of 6-benzoyl-1H-benimidazole with urea under specific conditions. The reaction may require a catalyst and is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and efficiency. The choice of solvents and catalysts is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(benzimidazol-2-yl)-urea: Lacks the benzoyl groups, leading to different chemical and biological properties.
6-Benzoyl-1H-benimidazole: A precursor in the synthesis of the target compound, with distinct applications.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N,N’-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is unique due to the presence of both benzimidazole and benzoyl groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1,3-bis(6-benzoyl-1H-benzimidazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N6O3/c36-25(17-7-3-1-4-8-17)19-11-13-21-23(15-19)32-27(30-21)34-29(38)35-28-31-22-14-12-20(16-24(22)33-28)26(37)18-9-5-2-6-10-18/h1-16H,(H4,30,31,32,33,34,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRIAUJDRRABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)NC4=NC5=C(N4)C=C(C=C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3182673.png)

![[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B3182708.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B3182709.png)


![7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime](/img/structure/B3182729.png)
![3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime](/img/structure/B3182737.png)




![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B3182778.png)

